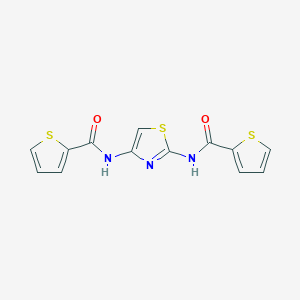

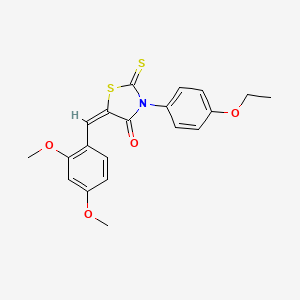

N,N'-1,3-thiazole-2,4-diyldi(2-thiophenecarboxamide)

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole and thiophene derivatives often involves the oxidative dimerization of thioamides, employing electrophilic reagents such as 1-methyl-2-chloropyridinium iodide or molecular iodine in organic solvents. These processes can yield high yields of thiazoles and thiophenes under relatively mild conditions (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985). Additionally, base-catalyzed S-cyclization mechanisms have been employed to synthesize various 1,3-thiazole derivatives from aroyl thiourea derivatives (Saeed & Wong, 2012).

Molecular Structure Analysis

The molecular structure of thiazole and thiophene derivatives is often elucidated through techniques such as single crystal X-ray diffraction. These compounds can crystallize in various crystal systems, displaying specific unit cell parameters that are indicative of their unique molecular geometry. The molecular structure is further stabilized by intra- and intermolecular hydrogen bonding interactions, which can be observed through N-H⋯O and C-H⋯O hydrogen bonds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Reactions and Properties

Thiazole and thiophene compounds undergo various chemical reactions, including electrophilic cyclization and oxidative coupling, to form a diverse range of derivatives. These reactions are facilitated by reagents like bromine-dioxane complex, iodine, or molecular iodine, which mediate the formation of N-S bonds, leading to the synthesis of disubstituted thiadiazoles and thiazoles with moderate to good yields (Chai, Xu, Ding, Fang, Zhang, Wang, Lu, Xu, & Yang, 2017).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Applications

- Thiadiazoles and Thiazoles Synthesis : Thioamides have been utilized in the oxidative dimerization process to create thiadiazoles and thiazoles, serving as fundamental structures for further chemical modifications and applications in various domains including materials science (Takikawa et al., 1985).

- Thionation Methods : The use of fluorous Lawesson's reagent for the thionation of amides and other compounds leads to the production of thioamides and thiophenes, showcasing a method to introduce sulfur atoms into organic molecules for further applications in material science and organic synthesis (Kaleta et al., 2006).

- Electrochemical Synthesis : The TEMPO-catalyzed electrochemical C–H thiolation method has been developed for synthesizing benzothiazoles and thiazolopyridines from thioamides, demonstrating an environmentally friendly approach to constructing sulfur-containing heterocycles (Qian et al., 2017).

Biological Applications

- Antibacterial and Anticancer Activities : Hybrid molecules containing thiazole nuclei have been synthesized, with some showing promising antimicrobial, antiurease, and antilipase activities. These findings highlight the potential of thiazole derivatives as bioactive compounds in developing new pharmaceuticals (Başoğlu et al., 2013).

- Anticancer Evaluation : Certain thiazole and thiophene derivatives have been synthesized and tested for their cytotoxicity against human cancer cell lines, with some compounds exhibiting significant anticancer activity, suggesting their potential as anticancer agents (Gomha et al., 2017).

Propiedades

IUPAC Name |

N-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S3/c17-11(8-3-1-5-19-8)14-10-7-21-13(15-10)16-12(18)9-4-2-6-20-9/h1-7H,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHADDHZDXLZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)

![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)

![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4632195.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4632223.png)

![N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)